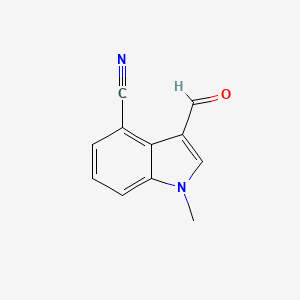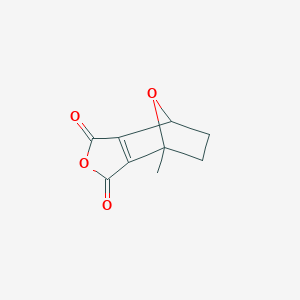
o-n-Amyl-m-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of o-n-Amyl-m-cresol typically involves the reaction of m-cresol with valeric acid or its derivatives. This reaction is carried out under specific conditions to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound involves a cost-effective process that includes the reaction of m-cresol with valeric acid, followed by purification steps to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : o-n-Amyl-m-cresol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed: : The major products formed from the reactions of this compound include derivatives with enhanced antiseptic properties. These derivatives are used in various pharmaceutical formulations .
Applications De Recherche Scientifique
Chemistry: : In chemistry, o-n-Amyl-m-cresol is used as a precursor for synthesizing other compounds with antiseptic properties. It is also used in the development of antimicrobial coatings .
Biology: : In biological research, this compound is studied for its effects on bacterial and viral infections. It is used in experiments to understand its mechanism of action and potential therapeutic applications .
Medicine: : In medicine, this compound is used in throat lozenges to treat sore throat and minor mouth infections. It is also being researched for its potential use in treating other infections .
Industry: : In the industrial sector, this compound is used in the production of antimicrobial films and coatings.
Mécanisme D'action
o-n-Amyl-m-cresol exerts its effects by blocking sodium channels in a manner similar to local anesthetics. This action disrupts the function of bacterial and viral cells, leading to their inactivation. The compound’s antibacterial and antiviral properties are due to its ability to interfere with the cellular processes of these microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorobenzyl alcohol
- Hexylresorcinol
- Cetylpyridinium chloride
- Dequalinium
Comparison: : Compared to similar compounds, o-n-Amyl-m-cresol is unique due to its specific structure, which includes a pentyl group attached to the sixth carbon atom of m-cresol. This structure enhances its antiseptic properties and makes it particularly effective in treating mouth and throat infections .
Propriétés
Formule moléculaire |
C12H18O |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
3-methyl-2-pentylphenol |
InChI |
InChI=1S/C12H18O/c1-3-4-5-8-11-10(2)7-6-9-12(11)13/h6-7,9,13H,3-5,8H2,1-2H3 |
Clé InChI |
DWKQNRUYIOGYLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C=CC=C1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



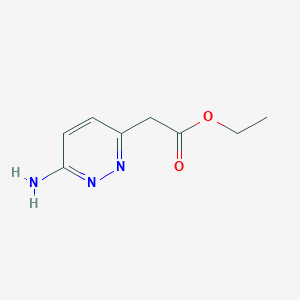
![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)


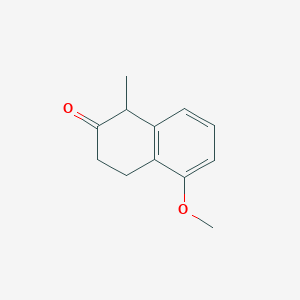
![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)
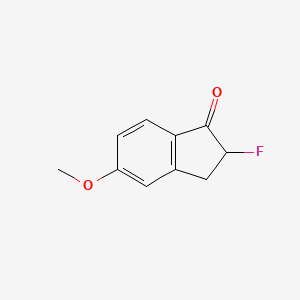
![3H-Imidazo[4,5-b]pyridine acetate](/img/structure/B11910677.png)
